methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate is a chemical compound that features a trifluoromethyl group attached to a benzofuran ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenol: Contains a trifluoromethyl group and a hydroxyl group on a benzene ring.
Trifluoromethylbenzoic acid: Features a trifluoromethyl group and a carboxylic acid group on a benzene ring.
Uniqueness
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate is unique due to the presence of both the trifluoromethyl group and the benzofuran ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications .
Properties
CAS No. |
2282734-17-0 |
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Molecular Formula |
C11H7F3O3 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H7F3O3/c1-16-10(15)8-6-4-2-3-5-7(6)17-9(8)11(12,13)14/h2-5H,1H3 |
InChI Key |
NLHXCBWQCWAQPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=CC=CC=C21)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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